- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides, Journal of Medicinal Chemistry, 2009, 52(1), 105-116

Cas no 915759-45-4 (WAY 316606)

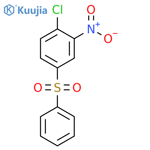

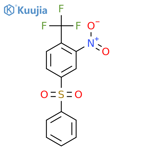

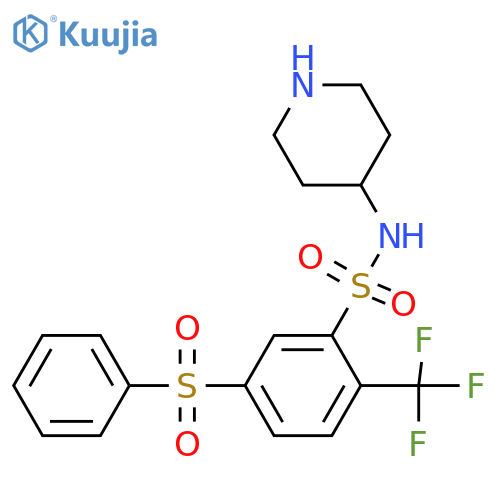

WAY 316606 structure

Nome del prodotto:WAY 316606

Numero CAS:915759-45-4

MF:C18H19F3N2O4S2

MW:448.479672670364

MDL:MFCD18206894

CID:834089

WAY 316606 Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzenesulfonamide, 5-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-

- 5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide

- WAY316606

- WAY-316606

- WAY 316606

- 5-(Phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)benzenesulfonamide (ACI)

- 5-(Phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

-

- MDL: MFCD18206894

- Inchi: 1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2

- Chiave InChI: ITBGJNVZJBVPLJ-UHFFFAOYSA-N

- Sorrisi: O=S(C1C(C(F)(F)F)=CC=C(S(C2C=CC=CC=2)(=O)=O)C=1)(NC1CCNCC1)=O

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 6

- Conta atomi pesanti: 29

- Conta legami ruotabili: 6

WAY 316606 Informazioni sulla sicurezza

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

WAY 316606 Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| DC Chemicals | DC20201-1 g |

WAY-316606 |

915759-45-4 | >98% | 1g |

$1600.0 | 2022-02-28 | |

| Ambeed | A333983-1mg |

5-(Phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide |

915759-45-4 | 98+% | 1mg |

$12.0 | 2025-02-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-25mg |

WAY 316606 |

915759-45-4 | 100% | 25mg |

¥ 2170 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-50 mg |

WAY 316606 |

915759-45-4 | 99.76% | 50mg |

¥8877.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-5 mg |

WAY 316606 |

915759-45-4 | 99.76% | 5mg |

¥1497.00 | 2022-04-26 | |

| S e l l e c k ZHONG GUO | S5815-2mg |

WAY-316606 |

915759-45-4 | 99.93% | 2mg |

¥1204.47 | 2023-11-28 | |

| S e l l e c k ZHONG GUO | S5815-5mg |

WAY-316606 |

915759-45-4 | 99.93% | 5mg |

¥1859.91 | 2023-11-28 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15564-10mg |

WAY 316606 |

915759-45-4 | 98% | 10mg |

¥1764.00 | 2023-09-09 | |

| ChemScence | CS-0996-10mg |

WAY 316606 |

915759-45-4 | 99.69% | 10mg |

$242.0 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4468-200 mg |

WAY 316606 |

915759-45-4 | 99.76% | 200mg |

¥19972.00 | 2022-04-26 |

WAY 316606 Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Copper Solvents: Dimethylacetamide ; rt → 100 °C; 6 h, 100 °C; 100 °C → rt

2.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

3.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

3.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

3.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

3.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

2.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water

3.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

3.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

3.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

3.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

4.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

1.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

1.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

1.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

1.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

2.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides, Journal of Medicinal Chemistry, 2009, 52(1), 105-116

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides, Journal of Medicinal Chemistry, 2009, 52(1), 105-116

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

2.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

2.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

2.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

2.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

2.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

2.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

3.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides, Journal of Medicinal Chemistry, 2009, 52(1), 105-116

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides, Journal of Medicinal Chemistry, 2009, 52(1), 105-116

Synthetic Routes 6

Condizioni di reazione

1.1 Catalysts: Aluminum chloride Solvents: Benzene ; 2 d, rt

2.1 Reagents: Copper Solvents: Dimethylacetamide ; rt → 100 °C; 6 h, 100 °C; 100 °C → rt

3.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

4.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

4.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

4.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

4.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

2.1 Reagents: Copper Solvents: Dimethylacetamide ; rt → 100 °C; 6 h, 100 °C; 100 °C → rt

3.1 Reagents: Stannous chloride Solvents: Methanol , Water ; 3 d, rt → 70 °C; 70 °C → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water

4.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C

4.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 20 min, 0 °C

4.3 Reagents: Sulfur dioxide ; 20 min, 0 °C

4.4 Reagents: Cupric chloride Solvents: Water ; 0 °C → rt; overnight, rt

5.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt; 1 h, rt

6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; overnight, rt

Riferimento

- Modulation of Wnt Signaling Through Inhibition of Secreted Frizzled-Related Protein I (sFRP-1) with N-Substituted Piperidinyl Diphenylsulfonyl Sulfonamides, Journal of Medicinal Chemistry, 2009, 52(1), 105-116

WAY 316606 Raw materials

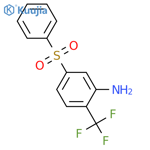

- 5-(PHENYLSULFONYL)-2-(TRIFLUOROMETHYL)NITROBENZENE

- 1-Chloro-2-nitro-4-(phenylsulfonyl)benzene

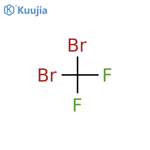

- dibromodifluoromethane

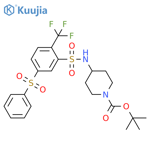

- 1-Piperidinecarboxylic acid,4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-,1,1-dimethylethyl ester

- 5-(Phenylsulfonyl)-2-(trifluoromethyl)benzenesulfonyl chloride

- Benzenamine, 5-(phenylsulfonyl)-2-(trifluoromethyl)-

- 4-Chloro-3-nitrobenzenesulfonyl chloride

WAY 316606 Preparation Products

WAY 316606 Letteratura correlata

-

Clémence Bonnet,Anvi Brahmbhatt,Sophie X. Deng,Jie J. Zheng RSC Chem. Biol. 2021 2 1144

915759-45-4 (WAY 316606) Prodotti correlati

- 1311649-46-3(N-{4-(benzyloxy)phenyl(cyano)methyl}oxolane-3-carboxamide)

- 2418677-16-2(2-(chloromethyl)-1-methyl-1H-imidazo4,5-cpyridine hydrochloride)

- 1105235-79-7(N-(3,4-dimethylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide)

- 1805959-07-2(4-Bromo-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-6-carboxylic acid)

- 1543209-42-2(2-phenylpyrrolidine-1-sulfonyl chloride)

- 1805646-54-1(Ethyl 4-chloromethyl-3-cyano-5-(trifluoromethyl)phenylacetate)

- 70152-55-5(ToCPP)

- 1805639-54-6(Ethyl 3-cyano-2-formyl-6-nitrophenylacetate)

- 932373-92-7(1,3-Difluoro-5-methyl-2-nitrobenzene)

- 2751614-47-6(2-(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride)

Fornitori consigliati

Wuhan Comings Biotechnology Co., Ltd.

(CAS:915759-45-4)WAY 316606

Purezza:99%

Quantità:1kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:915759-45-4)WAY 316606

Purezza:99%/99%

Quantità:100mg/250mg

Prezzo ($):177.0/305.0